molecular formula C21H29N3O2S B4072962 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine

Cat. No.: B4072962
M. Wt: 387.5 g/mol
InChI Key: IFNMCJQAHVSVNJ-UHFFFAOYSA-N
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Description

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine is a complex organic compound that features a unique combination of imidazole and pyridine rings

Preparation Methods

The synthesis of 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenylpyridine
  • 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-2,6-dihydropyridine

Compared to these compounds, 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine is unique due to its specific substitution pattern and the presence of both imidazole and dihydropyridine rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-3-5-13-24-20(16-22-21(24)27(25,26)4-2)17-23-14-11-19(12-15-23)18-9-7-6-8-10-18/h6-11,16H,3-5,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMCJQAHVSVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine
Reactant of Route 2
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine
Reactant of Route 3
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine
Reactant of Route 4
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine
Reactant of Route 5
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine
Reactant of Route 6
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine

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